Cas no 2580243-51-0 (benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate)

Benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate is a structurally unique spirocyclic compound featuring a sulfamoyl moiety and a benzyl carboxylate group. Its rigid spiro[4.4]nonane framework enhances conformational stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The sulfamoyl group offers potential for hydrogen bonding and interactions with biological targets, while the benzyl ester provides synthetic versatility for further derivatization. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and steric properties. Its well-defined structure ensures reproducibility in research applications.
benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate structure
2580243-51-0 structure
Product Name:benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate
CAS No:2580243-51-0
MF:C16H22N2O4S
MW:338.421883106232
CID:5672258
PubChem ID:165889166
Update Time:2025-05-25

benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2580243-51-0
    • benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
    • EN300-26869096
    • benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate
    • Inchi: 1S/C16H22N2O4S/c17-23(20,21)14-10-16(8-4-5-9-16)18(11-14)15(19)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H2,17,20,21)
    • InChI Key: YAXGMAGKHPIOIB-UHFFFAOYSA-N
    • SMILES: S(C1CN(C(=O)OCC2C=CC=CC=2)C2(CCCC2)C1)(N)(=O)=O

Computed Properties

  • Exact Mass: 338.13002836g/mol
  • Monoisotopic Mass: 338.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 98.1Ų

benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26869096-1g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0
1g
$1014.0 2023-09-11
Enamine
EN300-26869096-5g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0
5g
$2940.0 2023-09-11
Enamine
EN300-26869096-10g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0
10g
$4360.0 2023-09-11
Enamine
EN300-26869096-0.05g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0 95.0%
0.05g
$851.0 2025-03-20
Enamine
EN300-26869096-0.1g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0 95.0%
0.1g
$892.0 2025-03-20
Enamine
EN300-26869096-0.25g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0 95.0%
0.25g
$933.0 2025-03-20
Enamine
EN300-26869096-0.5g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0 95.0%
0.5g
$974.0 2025-03-20
Enamine
EN300-26869096-1.0g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0 95.0%
1.0g
$1014.0 2025-03-20
Enamine
EN300-26869096-2.5g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0 95.0%
2.5g
$1988.0 2025-03-20
Enamine
EN300-26869096-5.0g
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
2580243-51-0 95.0%
5.0g
$2940.0 2025-03-20

Additional information on benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate

Benzyl 3-Sulfamoyl-1-Azaspiro[4.4]Nonane-1-Carboxylate: A Comprehensive Overview

Benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate, identified by the CAS number 2580243-51-0, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, a nitrogen atom. The structure of this compound is intriguing, featuring a benzyl group attached to a spiro ring system that includes a sulfamoyl group and a carboxylate moiety.

The synthesis of benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate involves multi-step organic reactions, including nucleophilic substitutions, ring-closing reactions, and functional group transformations. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving yield and purity. These improvements are particularly important for applications in drug discovery and materials science, where precise control over molecular structure is critical.

One of the most notable features of this compound is its unique pharmacokinetic profile. Studies have shown that the spiro ring system enhances the compound's bioavailability, making it a promising candidate for drug delivery systems. Additionally, the presence of the sulfamoyl group introduces hydrophilic properties, which can improve solubility and stability in aqueous environments.

Recent research has also explored the potential of benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate as a building block for constructing bioactive molecules. Its rigid spiro structure provides an ideal scaffold for designing molecules with specific biological activities, such as enzyme inhibition or receptor binding. For instance, studies have demonstrated its ability to act as a template for creating ligands that target G-protein coupled receptors (GPCRs), a class of proteins critical in cellular signaling.

In terms of material science applications, the compound's structural rigidity and functional groups make it suitable for use in polymer chemistry. Researchers have investigated its potential as a monomer in the synthesis of novel polymers with tailored mechanical and thermal properties. These polymers could find applications in advanced materials for electronics, aerospace, and biomedical devices.

The environmental impact of benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate has also been a topic of recent interest. Studies have assessed its biodegradability under various conditions, with findings suggesting that it undergoes efficient degradation under aerobic conditions. This is particularly relevant for industries seeking to develop sustainable chemical processes with minimal environmental footprint.

In conclusion, benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate (CAS No.: 2580243-51-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and sustainable chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemical science.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited